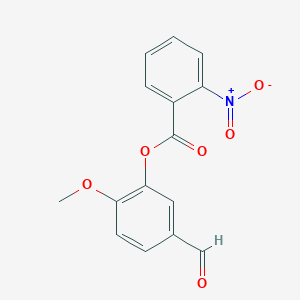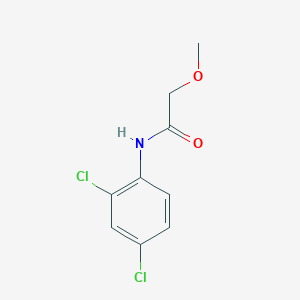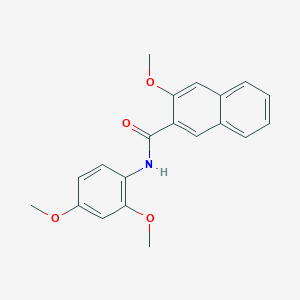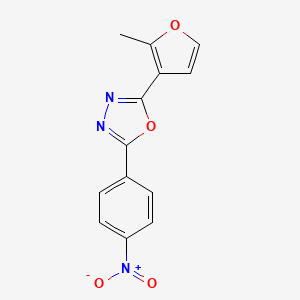![molecular formula C9H15N3O2S B5844740 2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)
2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole, commonly known as metronidazole, is a synthetic antibiotic and antiprotozoal medication. It was first introduced in the 1960s and is widely used to treat bacterial and parasitic infections. Metronidazole is classified as a nitroimidazole antibiotic and is effective against a wide range of microorganisms, including anaerobic bacteria, protozoa, and some fungi.
Wirkmechanismus
Metronidazole works by disrupting the DNA of microorganisms, leading to their death. It is selectively toxic to anaerobic microorganisms, which rely on anaerobic metabolism to survive. Metronidazole is taken up by the microorganism and is then activated by the presence of reduced ferredoxin. The activated form of metronidazole then binds to DNA, leading to DNA strand breakage and ultimately cell death.
Biochemical and physiological effects:
Metronidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in anaerobic metabolism, leading to a decrease in ATP production. It has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating infections.
Vorteile Und Einschränkungen Für Laborexperimente
Metronidazole is a widely used antibiotic in laboratory experiments due to its effectiveness against a wide range of microorganisms. However, it is important to note that metronidazole is not effective against all microorganisms and may have limitations in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on metronidazole. One area of interest is the development of new formulations of metronidazole that may be more effective against certain microorganisms or have fewer side effects. Another area of interest is the development of new antibiotics that work through similar mechanisms as metronidazole, but with improved efficacy and safety profiles. Additionally, there is interest in using metronidazole in combination with other antibiotics to improve treatment outcomes for certain infections.
Synthesemethoden
Metronidazole is synthesized by the reaction of 2-methyl-5-nitroimidazole with 3-methylbut-2-en-1-ol in the presence of a strong acid catalyst. The resulting product is then reduced with sodium borohydride to yield metronidazole.
Wissenschaftliche Forschungsanwendungen
Metronidazole has been extensively studied for its antimicrobial properties and has been shown to be effective against a variety of microorganisms. It is commonly used to treat infections caused by anaerobic bacteria, including infections of the gut, skin, and reproductive organs. It is also used to treat parasitic infections, such as giardiasis and trichomoniasis.
Eigenschaften
IUPAC Name |
2-methyl-4-(3-methylbutylsulfanyl)-5-nitro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6(2)4-5-15-9-8(12(13)14)10-7(3)11-9/h6H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBMLNCZYSCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5844704.png)
![3,4-dimethoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5844717.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)
![1-[3-(4-methoxyphenyl)propanoyl]indoline](/img/structure/B5844728.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5844736.png)

![5-[(2-chloro-4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)
